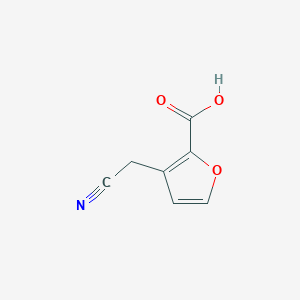
(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride is an organic compound belonging to the class of aminosaccharides It is characterized by its multiple hydroxyl groups and an amino group attached to a hexanal backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride typically involves multiple steps, including selective hydroxylation, catalytic hydrogenation, and protection-deprotection strategies. One common method involves the use of diastereoselective hydroxylation to introduce the hydroxyl groups at specific positions on the hexanal backbone. Catalytic hydrogenation is then employed to reduce any double bonds present in the intermediate compounds .
Industrial Production Methods
Industrial production of this compound often utilizes large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product specifications.
化学反応の分析
Types of Reactions
(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as acyl chlorides and alkyl halides are used under basic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antiviral agent.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
作用機序
The mechanism of action of (2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with target proteins, thereby modulating their activity .
類似化合物との比較
Similar Compounds
(2R,3R,4R,5R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-oxo-3-piperidinyl beta-D-glucopyranoside: This compound shares a similar hydroxylation pattern but differs in its piperidinyl and glucopyranoside moieties.
Adenosine: A nucleoside with a similar hexose backbone but differing in its purine base and functional groups.
Uniqueness
(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
特性
分子式 |
C6H14ClNO4 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO4.ClH/c1-3(9)5(10)6(11)4(7)2-8;/h2-6,9-11H,7H2,1H3;1H/t3-,4+,5-,6-;/m1./s1 |
InChIキー |
LWVGGTMXWGYNTE-VFQQELCFSA-N |
異性体SMILES |
C[C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O.Cl |
正規SMILES |
CC(C(C(C(C=O)N)O)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(5-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12867236.png)
![2-Bromo-5-methoxybenzo[d]oxazole](/img/structure/B12867240.png)


![2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12867253.png)
![1-(3-Aminopyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)ethanone](/img/structure/B12867261.png)


![[(S)-1-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12867294.png)
